molecular formula C12H17N3O3 B6634507 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid

3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B6634507
M. Wt: 251.28 g/mol
InChI Key: YOYQENRZEAYBLS-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3-methylimidazole-4-carbonyl group and a carboxylic acid group at the second position. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted piperidines and imidazoles.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the preparation of more complex molecules. Its reactivity and structural features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and pathways.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives are being investigated for their potential antitumor, antimicrobial, and anti-inflammatory properties. Ongoing research aims to develop new drugs based on this compound's structure.

Industry: In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-Methylimidazole-4-carboxylic acid: A closely related compound with similar biological and chemical properties.

  • Piperidine-2-carboxylic acid: Another piperidine derivative with distinct structural features.

  • 3-Methylimidazole-4-carbonyl derivatives: Various other derivatives of 3-methylimidazole-4-carbonyl that share functional similarities.

Uniqueness: 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for diverse reactivity and versatility, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-4-3-5-15(10(8)12(17)18)11(16)9-6-13-7-14(9)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYQENRZEAYBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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